BenchChemオンラインストアへようこそ!

n-(3,4-dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide

ETA receptor antagonist binding affinity sulfonamide SAR

N-(3,4-Dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide (CAS 153623-86-0; molecular formula C₁₁H₁₁BrN₂O₃S; MW 331.19) is a benzenesulfonamide derivative bearing an ortho-bromine substituent on the phenyl ring and a 3,4-dimethyl-5-isoxazolyl amine moiety. The compound was disclosed in the early 1990s as part of a broad endothelin receptor antagonist programme and has been deposited in ChEMBL (CHEMBL80506) with measured binding affinity for the endothelin-A (ETA) receptor.

Molecular Formula C11H11BrN2O3S
Molecular Weight 331.19 g/mol
Cat. No. B6634567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3,4-dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide
Molecular FormulaC11H11BrN2O3S
Molecular Weight331.19 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2Br
InChIInChI=1S/C11H11BrN2O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-6-4-3-5-9(10)12/h3-6,14H,1-2H3
InChIKeyFICDMFJBLNFMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide: Structural Identity and Endothelin Antagonist Class Placement for Informed Sourcing


N-(3,4-Dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide (CAS 153623-86-0; molecular formula C₁₁H₁₁BrN₂O₃S; MW 331.19) is a benzenesulfonamide derivative bearing an ortho-bromine substituent on the phenyl ring and a 3,4-dimethyl-5-isoxazolyl amine moiety. The compound was disclosed in the early 1990s as part of a broad endothelin receptor antagonist programme [1] and has been deposited in ChEMBL (CHEMBL80506) with measured binding affinity for the endothelin-A (ETA) receptor [2]. Its predicted physicochemical properties include a melting point of 125–126 °C, a density of 1.629 ± 0.06 g/cm³, a boiling point of 466.3 ± 55.0 °C, and a pKa of 5.76 ± 0.10 . These characteristics place it squarely within the N-(isoxazolyl)benzenesulfonamide class that has yielded several clinical-stage and marketed endothelin receptor modulators.

Why N-(3,4-Dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide Cannot Be Swapped with Other In-Class Sulfonamides: A Procurement-Risk Perspective


Although the N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide scaffold is shared by several endothelin receptor antagonists—including sulfisoxazole, BMS-182874, BMS-193884, and BMS-187308—the precise identity and position of substituents on the benzene ring and the isoxazole attachment point critically determine receptor affinity, selectivity, and synthetic utility [1]. Halogen substitution on the isoxazole ring itself (e.g., 4-bromo or 4-chloro in place of 4-methyl) has been shown to increase ETA/ETB binding affinity by 3‑ to 10‑fold [2], whereas the ortho-bromine on the benzenesulfonamide in the target compound serves a fundamentally different role: it is a synthetic vector for cross‑coupling elaboration to biphenylsulfonamides and does not engage the receptor in the same manner [1][3]. Furthermore, the 5‑isoxazolyl regioisomer (target) versus the 3‑isoxazolyl regioisomer (CAS 195447-72-4) presents distinct spatial orientation of the sulfonamide linkage, a feature known to influence ETA vs. ETB selectivity in this series . Simply substituting a “similar” sulfonamide without accounting for these three orthogonal differentiation axes—halogen placement, isoxazole attachment regiochemistry, and synthetic handle availability—introduces material risk of altered pharmacological profile or inability to execute planned synthetic routes.

Quantitative Differentiation Evidence for N-(3,4-Dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide Against the Most Relevant Analogs


Endothelin-A Receptor Affinity: Comparable to Sulfisoxazole but 400‑Fold Weaker than BMS-193884, Defining a Distinct Potency Tier for Tool-Compound Applications

The target compound exhibits an IC₅₀ of 620 nM for the human endothelin-A (ETA) receptor in TE 671 cell membrane preparations [1]. This value is essentially equipotent to sulfisoxazole (IC₅₀ = 600 nM for ETA ) but is approximately 440‑fold less potent than the advanced biphenylsulfonamide BMS‑193884 (Ki = 1.4 nM for human ETA ). On the rat ETA receptor, the target compound's Ki is 8,000 nM [1], whereas sulfisoxazole has a reported Ki of 13,465 nM [2], indicating a modest ~1.7‑fold affinity advantage for the brominated analog. This potency tier—low-micromolar to high-nanomolar ETA affinity—places the target compound in a distinct utility class: it is appropriate as a reference ligand for moderate-affinity binding studies or as a synthetic precursor, but is not a development candidate for therapeutic ETA blockade.

ETA receptor antagonist binding affinity sulfonamide SAR

Ortho-Bromine as a Synthetic Diversification Handle: Enables Suzuki Coupling to Biphenylsulfonamides Unavailable from Sulfisoxazole

The ortho-bromine on the benzenesulfonamide ring is the critical functional handle that enables palladium-catalysed Suzuki coupling with arylboronic acids to generate biphenylsulfonamide derivatives. This is explicitly demonstrated in EP0569193B1 Example 4, where the target compound undergoes MEM protection followed by Suzuki coupling with 3‑aminophenylboronic acid to yield 3′‑amino‑N‑(3,4‑dimethyl‑5‑isoxazolyl)[1,1′‑biphenyl]‑2‑sulfonamide, a direct precursor to BMS‑187308 [1]. In contrast, sulfisoxazole (4‑amino‑N‑(3,4‑dimethyl‑5‑isoxazolyl)benzenesulfonamide) bears a 4‑amino group rather than a halogen and cannot participate directly in oxidative‑addition‑driven cross‑coupling reactions without prior diazotization or halogenation steps [2]. The positional isomer N‑(4,5‑dimethyl‑3‑isoxazolyl)‑2‑bromobenzenesulfonamide (CAS 195447‑72‑4) does retain the ortho‑bromine but has not been demonstrated in the patent literature as an intermediate for advanced endothelin antagonists .

medicinal chemistry cross-coupling biphenylsulfonamide synthesis

Regioisomeric Isoxazole Attachment: 5‑Isoxazolyl vs. 3‑Isoxazolyl Orientation Alters Receptor Pharmacophore Geometry

The target compound features the sulfonamide nitrogen attached to the 5‑position of the 3,4‑dimethylisoxazole ring. Its closest positional isomer, N‑(4,5‑dimethyl‑3‑isoxazolyl)‑2‑bromobenzenesulfonamide (CAS 195447‑72‑4), attaches the sulfonamide at the 3‑position . In the broader N‑(isoxazolyl)sulfonamide endothelin antagonist series, the 5‑isoxazolyl attachment is strongly preferred for ETA receptor binding, and substitution at the ortho position of the benzenesulfonamide (as in the target compound) was the key discovery that led from weak benzenesulfonamide leads to potent biphenylsulfonamide clinical candidates [1]. While no direct head‑to‑head ETA binding data for the 3‑isoxazolyl isomer are publicly available, the patent literature consistently claims 5‑isoxazolyl (and to a lesser extent 3‑isoxazolyl) benzenesulfonamides as endothelin antagonists, with the 5‑isoxazolyl series yielding the most advanced compounds [2]. The predicted pKa difference—5.76 for the target (5‑isoxazolyl) versus 6.65 for the 3‑isoxazolyl isomer —also indicates altered ionisation behaviour that may influence solubility and membrane permeability.

regioisomerism ETA/ETB selectivity pharmacophore modeling

Halogen Placement Strategy: Benzenesulfonamide Ortho-Bromine vs. Isoxazole 4‑Halogen – Distinct SAR Vectors with Different Affinity Outcomes

Structure–activity relationship studies on N‑(isoxazolyl)sulfonamide endothelin antagonists have established that replacing the 4‑methyl group on the isoxazole ring with bromine or chlorine increases binding affinity for both ETA and ETB receptors by 3‑ to 10‑fold [1]. This potentiation arises from direct halogen‑receptor interactions at the isoxazole‑binding sub‑pocket. In contrast, the target compound bears its bromine atom on the benzenesulfonamide ring at the ortho position relative to the sulfonamide linkage—a structural feature that does not engage the same receptor sub‑pocket but instead serves to enable biaryl coupling chemistry [2] and to modulate the conformational preferences of the sulfonamide group [3]. The target compound's moderate ETA affinity (IC₅₀ = 620 nM) is consistent with the absence of a halogen on the isoxazole ring; had the bromine been placed at the isoxazole 4‑position instead, affinity would be expected to increase substantially based on the established SAR trend. A closely related analog, 2‑bromo‑N‑(3,4‑dimethyl‑isoxazol‑5‑yl)‑5‑ethyl‑benzenesulfonamide (CHEMBL80807), shows an IC₅₀ of 27,000 nM for the ETB receptor [4], further demonstrating that benzenesulfonamide bromination alone does not drive high-affinity receptor binding.

halogen SAR endothelin antagonist optimisation binding affinity enhancement

Physicochemical Property Differentiation: Melting Point and pKa Distinguish This Compound from Sulfisoxazole for Formulation and Handling

The target compound has an experimentally measured melting point of 125–126 °C and a predicted pKa of 5.76 ± 0.10 . Sulfisoxazole, by contrast, melts at ~194–195 °C and has a pKa of approximately 5.0 [1]. The 69 °C lower melting point of the target compound indicates weaker crystal lattice energy, which may translate to higher solubility in organic solvents commonly used for reaction workup and chromatography. The higher pKa (5.76 vs. ~5.0) means that at physiological pH 7.4, the target compound has a slightly lower fraction ionised (~2.2% unionised) compared with sulfisoxazole (~0.4% unionised), a difference that could affect passive membrane permeability in cell‑based assays [2]. These property differences, while not dramatic, are relevant when selecting between the two compounds for biophysical assays requiring specific solubility or ionisation profiles.

physicochemical properties solid-state characterisation ionisation state

Provenance as a Key Intermediate in the BMS Endothelin Antagonist Pipeline: Directly Precursor to BMS‑187308 (Ki 4.7 nM ETA)

The target compound is explicitly designated as Example 2 in the foundational patent EP0569193B1 and is subsequently transformed into the orally active endothelin‑A antagonist BMS‑187308 (2′‑amino‑N‑(3,4‑dimethyl‑5‑isoxazolyl)‑4′‑(2‑methylpropyl)[1,1′‑biphenyl]‑2‑sulfonamide) through a three‑step sequence: MEM protection, Suzuki coupling with 3‑aminophenylboronic acid, and deprotection [1]. BMS‑187308 has a reported Ki of 4.7 nM for human ETA and 1,700 nM for ETB , representing a >130‑fold improvement in ETA affinity over the parent bromobenzenesulfonamide. The target compound is also documented as the precursor to the MEM‑protected intermediate used in the synthesis of several other biphenylsulfonamide endothelin antagonists [2]. In the Drug Synthesis Database, it is explicitly listed as intermediate (III) in the preparation of BMS‑187308: condensation of 2‑bromobenzenesulfonyl chloride with 5‑amino‑3,4‑dimethylisoxazole yields the target compound, which is then MEM‑protected and elaborated [3].

drug discovery intermediate BMS-187308 biphenylsulfonamide synthesis

Optimal Procurement and Application Scenarios for N-(3,4-Dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide Based on Quantitative Evidence


Synthesis of Biphenylsulfonamide Endothelin Antagonist Libraries via Suzuki Coupling

The ortho‑bromine of this compound is the validated entry point for generating diverse biphenylsulfonamide endothelin antagonists through palladium‑catalysed cross‑coupling. As demonstrated in EP0569193B1 [1], the compound undergoes smooth Suzuki coupling with arylboronic acids (65% isolated yield after MEM protection/deprotection) to afford biaryl products. This scenario is ideal for medicinal chemistry teams building focused ETA‑antagonist libraries: the compound serves as a common late‑stage intermediate that can be diversified with commercially available boronic acids, bypassing the need for independent ortho‑halogenation of the benzenesulfonamide core. Procurement of ≥1 g quantities at ≥96% purity (as offered by multiple suppliers ) is sufficient for 20–50 parallel coupling reactions at 50 mg scale.

Moderate-Affinity ETA Reference Ligand for Mechanistic Binding Studies

With a human ETA IC₅₀ of 620 nM [2], this compound occupies a specific affinity window that is useful as a reference ligand for validating assay sensitivity and for competition binding experiments where high‑potency antagonists (e.g., BMS‑193884, Ki = 1.4 nM) would fully occupy receptors at low concentrations and obscure partial binding effects. Its affinity is essentially matched to sulfisoxazole (IC₅₀ = 600 nM) but the compound lacks the confounding antibacterial pharmacophore, making it a cleaner tool for endothelin‑specific studies. Researchers should confirm lot‑specific purity by HPLC and note that the compound's moderate aqueous solubility (predicted from its pKa of 5.76 and relatively low melting point of 125–126 °C ) may require DMSO stock solutions for in vitro assays.

Regioisomeric Purity Control in Isoxazole Sulfonamide Chemical Process Development

The distinct physicochemical signature of the 5‑isoxazolyl regioisomer (mp 125–126 °C; pKa 5.76) versus the 3‑isoxazolyl isomer (mp not reported; pKa 6.65) provides a basis for using this compound as an analytical reference standard during process development. When scaling up sulfonamide coupling reactions between 2‑bromobenzenesulfonyl chloride and 5‑amino‑3,4‑dimethylisoxazole, the potential formation of regioisomeric impurities can be monitored by HPLC using the authenticated target compound as the retention‑time marker. This application is particularly relevant for CROs and CDMOs manufacturing biphenylsulfonamide intermediates at kilogram scale.

Teaching and Training in Structure–Activity Relationship Analysis of Endothelin Antagonists

This compound sits at a pivotal juncture in the SAR evolution of endothelin antagonists: it is the unelaborated benzenesulfonamide progenitor from which ortho‑substitution SAR led to the biphenylsulfonamide clinical candidates [3]. Its moderate affinity (Ki rat ETA = 8,000 nM) compared with BMS‑187308 (Ki = 4.7 nM) provides a >1,700‑fold affinity range within a single chemical series, making it an excellent case study for academic and industrial training modules on lead optimisation. Procurement of small quantities (100–500 mg) is sufficient for undergraduate or graduate practical classes in medicinal chemistry.

Quote Request

Request a Quote for n-(3,4-dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.